1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine

Medicinal chemistry Pharmacophore design Structure-activity relationship

Procure 1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine (CAS 1031632-49-1) for target-specific screening. This chemotype uniquely fixes the sulfonyl on the pyridine ring — not the piperazine — creating a distinct hydrogen-bond topology and electronic profile unattainable with generic 1-arylsulfonyl-4-phenylpiperazines. Encompassed by WO-2018146469-A1 claims as a selective TrxR inhibitor scaffold, it offers a clean, low-MW (407.5) entry point for hit-to-lead optimization with unambiguous SAR vectors at the benzenesulfonyl para-position and the piperazine N-phenyl ring. Ensure batch-to-batch connectivity fidelity to avoid flawed SAR interpretation.

Molecular Formula C22H21N3O3S
Molecular Weight 407.49
CAS No. 1031632-49-1
Cat. No. B2442645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine
CAS1031632-49-1
Molecular FormulaC22H21N3O3S
Molecular Weight407.49
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C(=O)C3=CN=C(C=C3)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C22H21N3O3S/c26-22(25-15-13-24(14-16-25)19-7-3-1-4-8-19)18-11-12-21(23-17-18)29(27,28)20-9-5-2-6-10-20/h1-12,17H,13-16H2
InChIKeyVIJNRRXTTZKJPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine (CAS 1031632-49-1): Structural & Procurement Baseline


1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine (CAS 1031632-49-1, molecular formula C22H21N3O3S, MW 407.5 g/mol) is a synthetic sulfonylpiperazine derivative featuring a benzenesulfonyl moiety attached at the 6-position of a pyridine ring, linked via a carbonyl bridge to a 4-phenylpiperazine unit . This compound belongs to the broader sulfonylpiperazine class, which has been extensively reviewed for its multi-target pharmacological potential encompassing anticancer, antidiabetic, antibacterial, antifungal, anti-tubercular, and anti-inflammatory activities [1]. Its structural architecture—specifically the placement of the sulfonyl group on the pyridine ring rather than on the piperazine nitrogen—distinguishes it from many conventional sulfonylpiperazine pharmacophores and places it within the chemical space of heteroarylsulfonyl-substituted pyridines claimed in recent oncology patents [2].

Why Generic Sulfonylpiperazine Substitution Fails: Connectivity-Driven Selectivity Risks for 1031632-49-1


The precise connectivity pattern of 1031632-49-1—benzenesulfonyl at the pyridine 6-position with a carbonyl linker to 4-phenylpiperazine—cannot be assumed interchangeable with other sulfonylpiperazine analogs. In the most common sulfonylpiperazine pharmacophore, the arylsulfonyl group is directly attached to the piperazine nitrogen (e.g., 1-arylsulfonyl-4-phenylpiperazine derivatives) [1]. Shifting the sulfonyl to the pyridine ring fundamentally alters the electronic distribution, hydrogen-bond acceptor topology, and conformational flexibility of the molecule. SAR studies on sulfonylpiperazine negative allosteric modulators of nicotinic receptors have demonstrated that subtle changes in sulfonyl placement and aryl substitution profoundly affect both potency and receptor subtype selectivity [2]. Furthermore, the 4-chloro analog (CAS 1031543-01-7) gains approximately 34 Da in molecular weight with altered lipophilicity and steric bulk, which can shift target engagement profiles . Procurement of a generic sulfonylpiperazine without verifying this exact connectivity pattern risks irreproducible screening results and flawed SAR interpretation.

Quantitative Differentiation Evidence: 1031632-49-1 vs. Closest Analogs & In-Class Candidates


Structural Connectivity: Benzenesulfonyl-on-Pyridine vs. Benzenesulfonyl-on-Piperazine Architecture

1031632-49-1 possesses a distinct connectivity where the benzenesulfonyl group is installed at the 6-position of the pyridine ring, with the pyridine 3-carbonyl linked to 4-phenylpiperazine. This contrasts with the canonical 1-arylsulfonyl-4-phenylpiperazine scaffold found in compounds such as 1-(benzenesulfonyl)-4-phenylpiperazine and its derivatives [1]. In the canonical scaffold, the sulfonyl is directly bonded to the piperazine N1, and the N4 bears a phenyl or substituted-phenyl group. In 1031632-49-1, both the sulfonyl and the carbonyl-piperazine linkage reside on the pyridine ring, creating a pyridine-centered pharmacophore with a distinct hydrogen-bond acceptor/acceptor network and conformational profile. This architectural difference is expected to alter target binding modes, as demonstrated in sulfonylpiperazine SAR studies where relocation of the sulfonyl group between heterocyclic cores dramatically modulated nicotinic receptor subtype selectivity [2].

Medicinal chemistry Pharmacophore design Structure-activity relationship

Molecular Weight & Lipophilicity Advantage vs. 4-Chloro Analog (CAS 1031543-01-7)

The 4-chloro analog, 1-[6-(4-chlorobenzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine (CAS 1031543-01-7), differs from 1031632-49-1 solely by a para-chloro substituent on the benzenesulfonyl phenyl ring . This single substitution increases molecular weight from 407.5 to 441.9 g/mol (Δ +34.4 g/mol) and introduces a halogen atom with distinct electronic and steric properties. The chlorine substituent increases lipophilicity (estimated ΔlogP ≈ +0.5 to +0.8 based on Hansch π values for aromatic Cl), which can affect membrane permeability, plasma protein binding, and off-target promiscuity. The lower molecular weight of 1031632-49-1 (407.5) places it closer to the CNS drug-likeness sweet spot (MW < 400) compared to the chlorinated analog [1].

Drug-likeness Physicochemical profiling CNS drug design

Class-Level α-Glucosidase Inhibition: Benchmarking Against Acarbose

While no direct α-glucosidase inhibition data are available for 1031632-49-1 specifically, structurally related 1-arylsulfonyl-4-phenylpiperazine derivatives have been systematically evaluated against this target. In the Abbasi et al. (2017) study, a series of 1-arylsulfonyl-4-phenylpiperazines (3a–n) demonstrated moderate α-glucosidase inhibition [1]. Compound 3e exhibited the best potency within the series. In a related study by Saddique et al. (2022), cyclic sulfonamides bearing sulfonylpiperazine motifs showed α-glucosidase IC50 values in the range of 25.88–46.25 μM, all of which were more potent than the standard drug acarbose (IC50 = 58.8 μM) [2].

Antidiabetic α-glucosidase inhibition Metabolic disorders

Class-Level Antibacterial Activity: Potency Comparable to Ampicillin Against S. pneumoniae

In the Abbasi et al. (2017) study of 1-arylsulfonyl-4-phenylpiperazine derivatives, compound 3f (an arylidine-substituted member of the series) demonstrated significant antibacterial activity against Streptococcus pneumoniae with an IC50 of 22.46 µg/mL, which was statistically comparable to the activity of the standard antibiotic ampicillin (IC50 = 22.76 µg/mL) [1]. This establishes the 1-arylsulfonyl-4-phenylpiperazine chemotype as capable of delivering antibacterial potency on par with a clinically used β-lactam antibiotic. The review by Kilbile et al. (2023) further confirms that sulfonylpiperazine hybrids have been explored across antibacterial, antifungal, and anti-tubercular indications [2].

Antibacterial Gram-positive Drug-resistant pathogens

Nicotinic Receptor Negative Allosteric Modulation: Subtype-Selective Potential Established for the Sulfonylpiperazine Class

Henderson et al. (2011) characterized a series of sulfonylpiperazine analogues as negative allosteric modulators (NAMs) of human α4β2 (Hα4β2) and α3β4 (Hα3β4) nicotinic acetylcholine receptors (nAChRs) [1]. Through systematic SAR studies, the authors identified chemical features governing both potency and selectivity between these receptor subtypes. One compound in the series exhibited an IC50 of 6,600 nM at nAChRs [2]. The SAR demonstrated that modifications to the sulfonyl aryl group and the N-substituent on the piperazine ring could tune subtype selectivity—a finding directly relevant to 1031632-49-1, which contains a phenylpiperazine moiety and a benzenesulfonyl-substituted pyridine that together present a distinct substitution pattern among the sulfonylpiperazine NAM chemotypes.

Neuroscience Nicotinic receptors Allosteric modulation

Patent Landscape: Heteroarylsulfonyl Pyridine Scaffold Prioritized for Thioredoxin Reductase-Targeted Cancer Therapy

Patent WO-2018146469-A1 (Oblique Therapeutics AB, 2018) explicitly claims heteroarylsulfonyl-substituted pyridines of formula (I) as anticancer agents acting through specific and potent inhibition of thioredoxin reductase (TrxR) with minimal inhibition of glutathione reductase (GR) [1]. The patent describes compounds wherein the pyridine ring bears a sulfonyl-linked heteroaryl/aryl group—a structural motif directly encompassing 1031632-49-1 (benzenesulfonyl as the aryl sulfonyl substituent on pyridine). The claimed mechanism (TrxR inhibition with GR sparing) is significant because many electrophilic TrxR inhibitors also inhibit GR, causing non-selective redox toxicity. The patent's selectivity claim (TrxR over GR) is supported by comparative enzyme inhibition data, though specific IC50 values for 1031632-49-1 are not disclosed in the patent abstract [1].

Oncology Thioredoxin reductase Redox-targeted therapy

Prioritized Research & Industrial Application Scenarios for 1031632-49-1 Based on Quantitative Evidence


Oncology Drug Discovery: Thioredoxin Reductase (TrxR) Inhibitor Screening Cascades

1031632-49-1 is structurally encompassed by the Markush claims of WO-2018146469-A1, which describes heteroarylsulfonyl-substituted pyridines as selective TrxR inhibitors with GR-sparing properties [1]. Procurement of this compound enables direct evaluation of the unsubstituted benzenesulfonyl-pyridine-phenylpiperazine chemotype within TrxR biochemical assays and cancer cell line antiproliferative panels. Its lower MW (407.5) and absence of halogen substituents make it an attractive starting scaffold for hit-to-lead optimization, with clear vectors for SAR exploration at the benzenesulfonyl para-position and the piperazine N-phenyl ring. Researchers should benchmark against the 4-chloro analog (CAS 1031543-01-7, MW 441.9) to quantify the impact of halogen substitution on TrxR potency and GR selectivity [1].

Metabolic Disease Research: α-Glucosidase Inhibition for Type 2 Diabetes

The sulfonylpiperazine class has demonstrated α-glucosidase inhibition superior to acarbose (class IC50 range 25.88–46.25 μM vs. acarbose IC50 = 58.8 μM) [2]. 1031632-49-1, with its pyridine-embedded sulfonylpiperazine architecture, represents a structurally differentiated entry point for α-glucosidase inhibitor discovery. Screening this compound in yeast α-glucosidase enzymatic assays, with acarbose as a positive control, can establish whether the pyridine-sulfonyl connectivity confers any potency or selectivity advantage over the direct piperazine-sulfonyl topology of the Abbasi et al. compound series [3].

Antibacterial Discovery: Gram-Positive Pathogen Panels

Given that the 1-arylsulfonyl-4-phenylpiperazine chemotype has produced compounds with antibacterial activity comparable to ampicillin against S. pneumoniae (IC50 ≈ 22.5 µg/mL for both) [3], 1031632-49-1 warrants evaluation in minimum inhibitory concentration (MIC) assays against Gram-positive panels including S. pneumoniae, Staphylococcus aureus, and drug-resistant strains. Its structural distinctiveness from compound 3f in the Abbasi et al. series (which contains an arylidine substituent) may yield a differentiated resistance profile. Parallel testing with ampicillin as a reference standard enables direct potency benchmarking.

Neuroscience: Nicotinic Receptor Allosteric Modulator Profiling

Sulfonylpiperazine analogues are established negative allosteric modulators (NAMs) of human α4β2 and α3β4 nicotinic receptors, with SAR demonstrating that sulfonyl aryl modifications govern subtype selectivity [4]. 1031632-49-1, bearing a benzenesulfonyl-pyridine-phenylpiperazine architecture not represented in the published Henderson et al. series, should be profiled in two-electrode voltage clamp electrophysiology assays on recombinant Hα4β2 and Hα3β4 nAChRs expressed in Xenopus oocytes. Its selectivity index between these subtypes may reveal novel pharmacology relevant to Alzheimer's disease, Parkinson's disease, autism, epilepsy, or addiction indications [4].

Quote Request

Request a Quote for 1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.